8-Oxabicyclo[3.2.1]oct-6-en-3-one

Catalog No.
S776270
CAS No.
40458-77-3
M.F
C7H8O2
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Oxabicyclo[3.2.1]oct-6-en-3-one

CAS Number

40458-77-3

Product Name

8-Oxabicyclo[3.2.1]oct-6-en-3-one

IUPAC Name

8-oxabicyclo[3.2.1]oct-6-en-3-one

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C7H8O2/c8-5-3-6-1-2-7(4-5)9-6/h1-2,6-7H,3-4H2

InChI Key

DJXYBPVHUSVRLJ-UHFFFAOYSA-N

SMILES

C1C2C=CC(O2)CC1=O

Canonical SMILES

C1C2C=CC(O2)CC1=O

8-Oxabicyclo[3.2.1]oct-6-en-3-one is a bicyclic compound characterized by its unique structure, which includes an oxygen atom integrated into a bicyclic framework. This compound features a ketone functional group and exhibits a distinctive arrangement of carbon atoms that contributes to its chemical properties and reactivity. The molecular formula for 8-oxabicyclo[3.2.1]oct-6-en-3-one is C₈H₈O₂, and it is known for its potential applications in organic synthesis and medicinal chemistry.

, primarily due to the presence of the carbonyl group and the bicyclic structure. Key reactions include:

  • Reduction Reactions: 8-Oxabicyclo[3.2.1]oct-6-en-3-one can be reduced using lithium aluminum hydride, leading to the formation of alcohol derivatives .
  • Cycloaddition Reactions: It participates in [3 + 4] cycloaddition reactions, generating new derivatives with diverse functionalities .
  • Cleavage Reactions: The oxygen bridge in the bicyclic structure can be cleaved under specific conditions, resulting in various products depending on the substituents present .

Research indicates that 8-oxabicyclo[3.2.1]oct-6-en-3-one and its derivatives exhibit notable biological activities, including:

  • Antimicrobial Properties: Certain derivatives have shown efficacy against various microbial strains, suggesting potential use as antimicrobial agents.
  • Herbicidal Activity: Some studies have identified derivatives of this compound as effective herbicides, indicating a role in agricultural applications .

Several methods are employed to synthesize 8-oxabicyclo[3.2.1]oct-6-en-3-one:

  • Cyclocondensation Reactions: This method involves the reaction of α,α'-dihalogenoketones with furan or 2-methylfuran in the presence of sodium trifluoroethoxide, yielding the bicyclic compound with good yields .
  • Oxyallyl Carbocation Method: Synthesis via [3 + 4] cycloaddition of oxyallyl carbocations has also been explored, providing access to various derivatives .
  • Functional Group Modifications: Post-synthetic modifications allow for the introduction of different substituents on the bicyclic framework, enhancing its versatility in applications.

8-Oxabicyclo[3.2.1]oct-6-en-3-one finds applications in several fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules, including C-glycosides and δ-valerolactones .
  • Pharmaceutical Development: Its derivatives are investigated for potential therapeutic uses due to their biological activities.
  • Agricultural Chemistry: As a precursor for herbicides, it plays a role in developing new agrochemicals aimed at improving crop yields.

Interaction studies involving 8-oxabicyclo[3.2.1]oct-6-en-3-one focus on its reactivity with various nucleophiles and electrophiles:

  • Nucleophilic Additions: The carbonyl group is susceptible to nucleophilic attack, allowing for further functionalization.
  • Electrophilic Substitutions: The bicyclic structure can undergo electrophilic substitutions, modifying the compound's properties and expanding its utility in synthetic chemistry.

Several compounds share structural similarities with 8-oxabicyclo[3.2.1]oct-6-en-3-one, each exhibiting unique characteristics:

Compound NameStructural FeaturesUnique Properties
8-Oxabicyclo[3.2.0]octan-6-oneSimilar bicyclic structure without double bondDifferent reactivity patterns
7-Oxabicyclo[4.2.0]octan-5-oneContains an additional oxygen atomAltered biological activity
8-Oxabicyclo[5.2.0]nonan-7-oneLarger bicyclic systemPotentially different synthetic pathways

These compounds illustrate variations in oxygen placement and ring size that influence their chemical behavior and applications.

XLogP3

-0.2

Dates

Modify: 2023-08-15

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